![molecular formula C6H13N3 B12539219 1,3,6-Triazabicyclo[4.2.1]nonane CAS No. 736179-85-4](/img/structure/B12539219.png)
1,3,6-Triazabicyclo[4.2.1]nonane
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Overview
Description
1,3,6-Triazabicyclo[4.2.1]nonane is a nitrogen-containing bicyclic compound characterized by a [4.2.1] bicyclo framework with three nitrogen atoms positioned at the 1, 3, and 6 positions. The [4.2.1] bicyclo system distinguishes it from the more commonly studied [3.3.1] derivatives, such as 3,7,9-triazabicyclo[3.3.1]nonane, which have distinct conformational and pharmacological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Triazabicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
General Chemical Reactions of Bicyclic Compounds
Bicyclic compounds can undergo a variety of chemical reactions, including:
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Substitution Reactions : These involve the replacement of functional groups or atoms within the molecule.
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Addition Reactions : Common in unsaturated systems, these reactions add new groups across double or triple bonds.
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Rearrangement Reactions : These involve the reorganization of molecular structure, often driven by thermodynamic stability.
Potential Reactions of 1,3,6-Triazabicyclo[4.2.1]nonane
While specific reactions for This compound are not detailed in the available literature, similar bicyclic compounds often participate in reactions influenced by their nitrogen atoms. These can include:
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Protonation : The nitrogen atoms can accept protons, forming cationic species.
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Coordination Chemistry : Nitrogen atoms can act as ligands, coordinating with metal ions.
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Nucleophilic Substitution : If functional groups are present, they can be replaced by nucleophiles.
Conformational Analysis
The conformational behavior of bicyclic compounds is crucial for understanding their reactivity. Factors such as steric repulsion and lone pair-lone pair interactions can influence the preferred conformer, affecting reactivity.
Synthetic Routes
Synthesizing bicyclic compounds often involves condensation reactions or cyclization processes. For example, the formation of bicyclo[3.3.1]nonanes can involve reactions between aldehydes and ketones .
Data Table Example
Compound | Reaction Type | Conditions | Product |
---|---|---|---|
Example | Substitution | Acidic | Derivative |
Example | Addition | Basic | Adduct |
This table format can be used to organize data once specific reactions for This compound are identified.
Future Research Directions
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Synthetic Approaches : Investigate methods to synthesize This compound and its derivatives.
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Reactivity Studies : Explore the compound's reactivity in various conditions to identify specific chemical reactions.
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Theoretical Modeling : Use computational tools to predict conformational preferences and reactivity patterns.
By pursuing these avenues, researchers can develop a comprehensive understanding of the chemical reactions of This compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,3,6-Triazabicyclo[4.2.1]nonane derivatives have shown significant potential as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways and mitochondrial functions. The presence of nitrogen atoms in the bicyclic structure enhances binding affinity to biological receptors, making them effective in targeting specific cellular pathways involved in cancer progression .
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
1 | HCT-116 | <100 | Apoptosis induction |
2 | HeLa | <100 | Mitochondrial disruption |
Catalysis
Asymmetric Catalysis
this compound has also been explored as a catalyst in asymmetric synthesis reactions. Its unique structural features allow it to stabilize transition states effectively, leading to higher yields and selectivity in reactions involving chiral substrates. This property is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial .
Case Study: Synthesis of Chiral Compounds
In a notable study, researchers utilized modified this compound as a catalyst for the asymmetric synthesis of various chiral compounds. The results indicated an increase in enantiomeric excess compared to traditional catalysts, highlighting its potential for industrial applications .
Coordination Chemistry
Metal Complexes
The compound is also significant in coordination chemistry, where it forms complexes with various metals, enhancing their catalytic properties. These metal complexes have been studied for their applications in organic transformations and polymerization reactions.
Metal | Application | Remarks |
---|---|---|
Co | Organic transformations | Enhanced catalytic activity |
Fe | Polymerization reactions | Improved selectivity |
Other Applications
Memory Devices
Recent advancements have indicated potential applications of this compound in the development of memory devices due to its electronic properties when integrated into molecular systems . This application is still under investigation but shows promise for future technological advancements.
Mechanism of Action
The mechanism of action of 1,3,6-Triazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazabicyclo[3.3.1]nonane Derivatives
- 3,7,9-Triazabicyclo[3.3.1]nonane: Synthesized via cyclization of α,β-unsaturated carbonyl compounds with alkylamines , this derivative is a key scaffold in bioactive molecules. Its [3.3.1] framework provides a rigid structure, enabling high affinity for nicotinic acetylcholine receptors (nAChRs) and applications in neurological disorders .
- 2,6,9-Triazabicyclo[3.3.1]nonane: Prepared through condensation reactions, this compound exhibits antithrombotic and antiplatelet activities . Its nitrogen placement at positions 2, 6, and 9 creates a distinct electronic environment compared to the [4.2.1] system.
Key Differences :
- Conformational studies of 3,7,9-triazabicyclo[3.3.1]nonane derivatives reveal multiple equilibrium conformers in the gas phase, influenced by trifluoromethylsulfonyl substituents . The [4.2.1] system may exhibit reduced conformational flexibility due to its fused ring geometry.
Diazabicyclo[4.2.1]nonane Derivatives
- 9-Azabicyclo[4.2.1]nonane: Found in anatoxin-a, a potent neurotoxin and nAChR agonist, this scaffold demonstrates the pharmacological relevance of the [4.2.1] framework . Replacing one nitrogen with a carbonyl group (as in anatoxin-a) reduces basicity but retains high receptor affinity.
- 3,9-Diazabicyclo[4.2.1]nonane: Derivatives like 3-(chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane are explored for sigma receptor modulation and cytotoxicity . The addition of a third nitrogen (as in 1,3,6-triazabicyclo[4.2.1]nonane) could enhance hydrogen-bonding interactions and metabolic stability.
Key Differences :
Bicyclo[4.2.1]nonane Cores in Drug Design
- Benzobicyclo[4.2.1]nonane: Used in gamma-secretase inhibitors, this scaffold highlights the pharmacological versatility of the [4.2.1] system . While lacking nitrogen atoms, its structural similarity underscores the framework's adaptability for drug delivery.
Conformational Studies
- Gas-phase electron diffraction (GED) and DFT calculations of 3,7,9-triazabicyclo[3.3.1]nonane derivatives reveal complex conformational equilibria, influenced by substituents . The [4.2.1] system’s fused rings likely restrict conformational freedom, impacting pharmacophore geometry.
Biological Activity
1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the context of antiprotozoal and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The specific arrangement of these atoms influences the compound's biological properties. Various synthetic routes have been explored to produce derivatives of this compound, allowing for modifications that enhance its pharmacological profiles.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of this compound derivatives against significant pathogens such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (which causes sleeping sickness).
Efficacy Against Malaria
- Activity : Compounds derived from this compound have shown promising results in inhibiting P. falciparum with IC50 values in the submicromolar range.
- Notable Findings :
Efficacy Against Trypanosomiasis
- Activity : The same derivatives have also displayed antitrypanosomal activity.
- Notable Findings :
Case Studies
Several case studies have been conducted to evaluate the biological activity of these compounds:
- Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against various strains of P. falciparum. The results indicated that structural modifications could lead to improved antimalarial activity and selectivity .
- Study on Antitrypanosomal Activity : Research focused on the substitution patterns on triazabicyclo compounds revealed that certain modifications could enhance activity against T. b. rhodesiense, with some derivatives achieving IC50 values below 1 µM, showcasing their potential as therapeutic agents .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific molecular targets in protozoan parasites:
- Antiplasmodial Mechanism : The inhibition of key metabolic pathways within the parasites is hypothesized to be a primary mode of action.
- Antitrypanosomal Mechanism : Similar pathways may be targeted; however, further research is needed to confirm these mechanisms and identify specific molecular interactions.
Summary Table of Biological Activities
Compound Derivative | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | P. falciparum NF54 | 0.023 | High |
Compound B | P. falciparum K1 | 0.087 | Moderate |
Compound C | T. b. rhodesiense | 0.647 | Moderate |
Compound D | T. b. rhodesiense | 1.26 | Low |
Q & A
Q. What are the primary synthetic routes for 1,3,6-triazabicyclo[4.2.1]nonane, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis often involves N-cyclization strategies or diastereoconvergent pathways. For example, activation of iminophosphoranes (e.g., compound 321 ) via acid catalysis enables N-cyclization to form the bicyclic core . Optimization includes:
- Catalytic hydrogenolysis (e.g., using Boc₂O) followed by Swern oxidation and Boc deprotection (yields ~51%) .
- Solvent choice (e.g., absolute ethanol with glacial acetic acid) and reflux conditions for cyclization .
- Temperature control to minimize side reactions, such as rearrangements to less stable bicyclo[4.2.1] systems .
Q. How can stereochemical contradictions in hydride reduction outcomes be resolved for bicyclic azabicyclo systems?
Advanced Research Focus
Retention of configuration during reductions (e.g., Sn2 reactions) may involve episulfonium ion intermediates , which stabilize transition states . Key considerations:
- Analyze steric and electronic effects of substituents (e.g., chloro vs. methyl groups) on rearrangement tendencies.
- Use computational modeling (DFT) to predict intermediate stability and reaction pathways .
- Compare experimental NMR data with theoretical conformational analyses to validate stereochemical outcomes .
Q. What advanced techniques are used to confirm the gas-phase structure of triazabicyclo derivatives?
Advanced Research Focus
Gas electron diffraction (GED) paired with DFT calculations provides high-resolution structural data. For example:
- GED resolves bond angles and torsional strain in 3,7,9-tris(trifluoromethylsulfonyl)-triazabicyclo[3.3.1]nonane .
- Conformational analysis via DFT identifies chair or boat preferences, critical for understanding reactivity .
Q. How can computational methods guide the design of triazabicyclo-based catalysts for CO₂ reduction?
Advanced Research Focus
DFT and molecular docking predict catalytic efficiency:
- Evaluate interactions between triazabicyclo scaffolds and substrates (e.g., CO₂ or hydroboranes) .
- Calculate turnover numbers (TONs) and frequencies (TOFs) for metal-free catalysts (e.g., TBD derivatives) under varying conditions .
- Identify intermediates (e.g., formate or acetal derivatives) to optimize reaction pathways .
Q. What methodologies assess the biological activity of triazabicyclo compounds in neurodegenerative disease models?
Basic Research Focus
- Docking studies screen for β-amyloid-reducing or cholinergic properties .
- In vitro assays measure antioxidant activity (e.g., DPPH radical scavenging) and metal chelation capacity (e.g., Fe³⁺/Cu²⁺ binding) .
- Functionalize the core with sulfur-based moieties (e.g., diallyl disulfide derivatives) to enhance bioavailability .
Q. How can diastereoselectivity challenges in triazabicyclo syntheses be addressed?
Advanced Research Focus
- Use chiral auxiliaries (e.g., Boc-protected amines) to control stereochemistry during cyclization .
- Employ microwave or ultrasound irradiation to accelerate reactions and improve selectivity (e.g., reduced byproduct formation in pentaazabicyclo derivatives) .
- Monitor reaction progress via HPLC or LC-MS to isolate diastereomers early .
Q. Why do certain triazabicyclo systems resist rearrangement to bicyclo[4.2.1] frameworks?
Advanced Research Focus
Thermodynamic stability of bicyclo[3.3.1] systems over [4.2.1] analogs is influenced by:
- Ring strain and torsional effects (e.g., azabicyclo[3.3.1]nonane’s chair conformation vs. [4.2.1]’s boat) .
- Substituent effects: Electron-withdrawing groups (e.g., trifluoromethylsulfonyl) stabilize the core against rearrangement .
Q. How do reaction conditions differ for synthesizing triazabicyclo derivatives under microwave vs. ultrasound platforms?
Basic Research Focus
- Microwave : Short reaction times (minutes vs. hours), polar solvents (e.g., DMF), and controlled temperature gradients .
- Ultrasound : Cavitation-driven mixing enhances reagent diffusion; ideal for heterogeneous systems (e.g., solid aldehydes) .
Q. What comparative analyses exist between triazabicyclo[4.2.1]nonane and related diaza/oxabicyclo systems?
Advanced Research Focus
- Biological activity : Diazabicyclo[4.2.1] derivatives show serotonin antagonism, while oxabicyclo systems (e.g., 9-oxabicyclo[3.3.1]nonane) exhibit iodine-mediated ring-opening reactivity .
- Synthetic flexibility : Aza systems allow modular functionalization (e.g., benzyl or fluorenyl groups), whereas oxa analogs are prone to electrophilic attacks .
Q. How can stability issues during triazabicyclo storage or handling be mitigated?
Basic Research Focus
Properties
CAS No. |
736179-85-4 |
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Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,6-triazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2 |
InChI Key |
KPQPVUVFJQYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C2)CN1 |
Origin of Product |
United States |
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